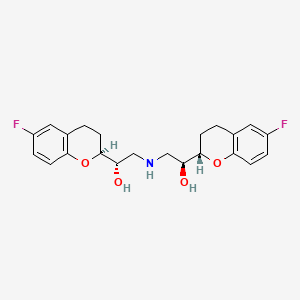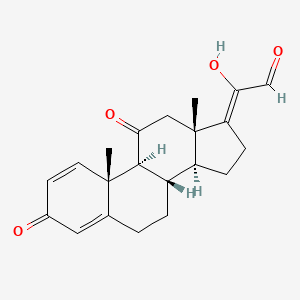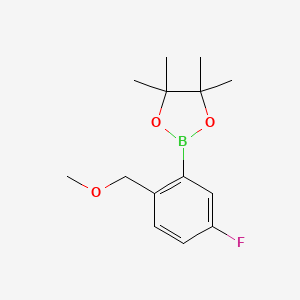![molecular formula C16H13NO3 B13449956 spiro[1,3-dioxolane-2,11'-5H-benzo[c][1]benzazepine]-6'-one CAS No. 1153-07-7](/img/structure/B13449956.png)
spiro[1,3-dioxolane-2,11'-5H-benzo[c][1]benzazepine]-6'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[1,3-dioxolane-2,11’-5H-benzocbenzazepine]-6’-one is a complex organic compound characterized by its unique spiro structure. This compound is part of a larger class of spiro compounds, which are known for their distinctive three-dimensional configurations. The spiro structure imparts unique chemical and physical properties, making these compounds of significant interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-dioxolane-2,11’-5H-benzocbenzazepine]-6’-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a benzazepine derivative, which undergoes a series of transformations including oxidation, cyclization, and spiro-annulation to form the final spiro compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of spiro compounds, including spiro[1,3-dioxolane-2,11’-5H-benzocbenzazepine]-6’-one, often involves scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups are employed to produce these compounds on a larger scale. The use of high-throughput screening and optimization of reaction parameters is crucial in industrial settings to achieve consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[1,3-dioxolane-2,11’-5H-benzocbenzazepine]-6’-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxides, while reduction can produce spiro-hydrocarbons. Substitution reactions can lead to a variety of functionalized spiro derivatives .
Aplicaciones Científicas De Investigación
Spiro[1,3-dioxolane-2,11’-5H-benzocbenzazepine]-6’-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spiro chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications, such as its use in drug development for targeting specific biological pathways, is ongoing.
Industry: The compound is used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of spiro[1,3-dioxolane-2,11’-5H-benzocbenzazepine]-6’-one involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways. Detailed studies on its molecular interactions and effects are essential for understanding its full potential .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spiro derivatives such as spiro[1,3-dioxolane-2,3’-indolin]-2’-one and spiro[1,3-dioxolane-2,6’-quinolin]-2’-one .
Uniqueness
What sets spiro[1,3-dioxolane-2,11’-5H-benzocbenzazepine]-6’-one apart is its specific spiro configuration and the presence of the benzazepine moiety. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in applications requiring specific molecular interactions and stability .
Propiedades
Número CAS |
1153-07-7 |
|---|---|
Fórmula molecular |
C16H13NO3 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-2,11'-5H-benzo[c][1]benzazepine]-6'-one |
InChI |
InChI=1S/C16H13NO3/c18-15-11-5-1-2-6-12(11)16(19-9-10-20-16)13-7-3-4-8-14(13)17-15/h1-8H,9-10H2,(H,17,18) |
Clave InChI |
DNWGLYLCBVNJPU-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)C3=CC=CC=C3C(=O)NC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13449876.png)
![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13449885.png)
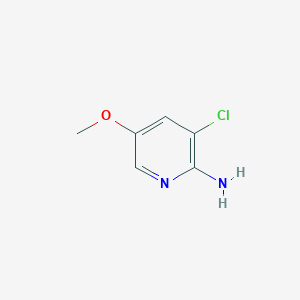
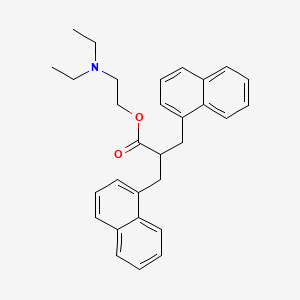
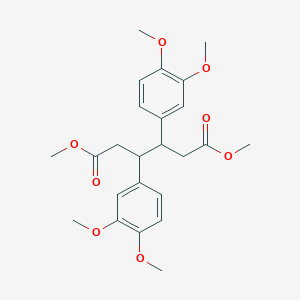

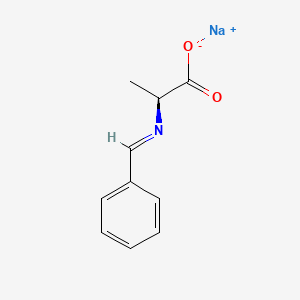
![{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol](/img/structure/B13449917.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/structure/B13449923.png)
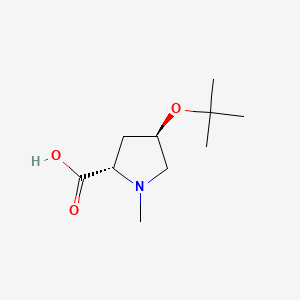
![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride](/img/structure/B13449939.png)
